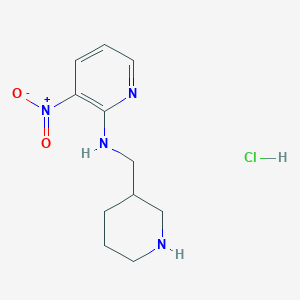
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride
概要
説明
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4O. It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.
準備方法
The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine and piperidine precursors.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include N-oxides, reduced amines, and substituted piperidines.
科学的研究の応用
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It can activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival.
類似化合物との比較
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride can be compared with other similar compounds:
Pyrimidine Derivatives: Compounds like pyrimethamine and trimethoprim share the pyrimidine scaffold and exhibit antimicrobial properties.
Piperidine Derivatives: Compounds such as piperine and piperidine have shown anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of the pyrimidine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-4-2-3-8(11)6-14;/h5,7-8H,2-4,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECZFZVVZKAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-52-1 | |
| Record name | 3-Piperidinamine, 1-(6-methoxy-4-pyrimidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185319-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















